1H-Pyrrolo[3,2-c]pyridine-2,3-dione
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-2,3-dione, also known as 2,3-dioxopyrrolidine-1-oxide, is an important organic compound with a variety of uses in scientific research. It is an important intermediate in the synthesis of many biologically active compounds, and is commonly used in the synthesis of biologically active compounds such as antibiotics, anti-inflammatory drugs, and antimalarial agents. Additionally, it is used in the synthesis of polymers materials and catalysts.
Scientific Research Applications
Green Synthesis and Chemical Properties
A novel approach for synthesizing 1H-pyrrolo[3,2-c]pyridine-2,3-diones, also known as 5-azaisatins, has been developed. This method involves an annulation of pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones by thioacetamide, discovered to enable C–H functionalization of thioacetamide. Remarkably, this reaction proceeds under green, catalyst-free conditions, highlighting its potential for eco-friendly chemical processes (Kobelev et al., 2019).
Electrochemical and Semiconductor Applications
Research into nitrogen-embedded small molecules derived from 1H-pyrrolo[3,2-c]pyridine-2,3-dione has shown significant findings. These molecules demonstrate interesting electrochemical properties and are potential candidates for semiconducting materials. Their electron mobility and thin-film microstructure properties suggest usefulness in fields like organic electronics and photovoltaics (Zhou et al., 2019).
Photophysical Properties and Fluorescence
Another study highlights the synthesis of pyrrolo[3,4-c]pyridine derivatives, showcasing their fluorescent properties. These compounds exhibit emission in the blue-green region of the spectrum, suggesting potential applications in fields requiring fluorescent materials, such as bioimaging and sensing technologies (Ershov et al., 2016).
Organic Thin Film Transistors
In the realm of organic electronics, pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers have been used to construct copolymers with quaterthiophene units. These polymers exhibit high LUMO levels and promising charge transport performance, particularly in p-channel organic thin film transistors. This research opens doors for their use in flexible electronics and advanced display technologies (Guo et al., 2014).
Mechanism of Action
Target of Action
The primary targets of 1H-Pyrrolo[3,2-c]pyridine-2,3-dione are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its targets, FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent activities against FGFR1, 2, and 3 . It inhibits cell proliferation and induces apoptosis . Furthermore, it significantly inhibits the migration and invasion of cancer cells .
Future Directions
The future directions of research on 1H-Pyrrolo[3,2-c]pyridine-2,3-dione could involve further exploration of its potential therapeutic applications, particularly in the context of cancer treatment . More studies are needed to fully understand its mechanism of action and to optimize its physical and chemical properties for therapeutic use .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c10-6-4-3-8-2-1-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBCGJJPRSHDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443630 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169037-38-1 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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